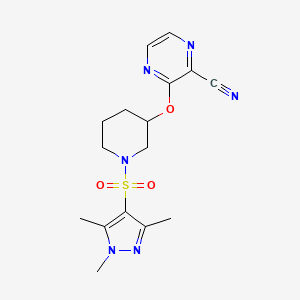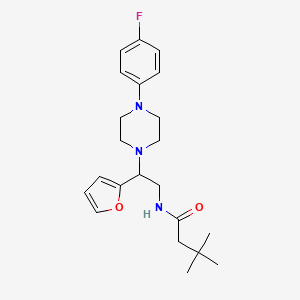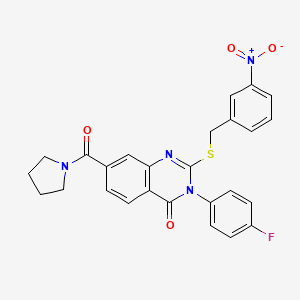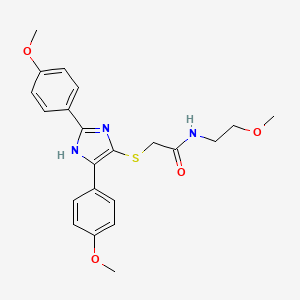
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole and pyrazine derivatives typically involves multi-step chemical reactions, including Michael addition and cyclization processes. For instance, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate in the presence of potassium carbonate results in the formation of derivatives through a double Michael reaction followed by cyclization to the cyano group, a process that can be analogous to synthesizing complex pyrazine derivatives (Tominaga et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structure of these derivatives showcases a distorted envelope conformation, elucidating the intricate details of the molecular framework that could be similar to the target compound (Jansone et al., 2007).
Chemical Reactions and Properties
Pyrazole and pyrazine derivatives engage in various chemical reactions, including sulfenylation through iodine-mediated annulation, indicating the versatility of these compounds in forming C-S and C-N bonds. Such reactions highlight the chemical reactivity and potential for further functionalization of the compound (Sun et al., 2015).
Physical Properties Analysis
The physical properties of compounds like “3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” can be deduced from their molecular structure. For example, the crystallographic analysis provides insights into the monoclinic system and the molecular symmetry, which are critical for understanding the compound's physical characteristics (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and the potential for catalytic activity, can be inferred from the synthesis and reaction mechanisms. The ability of these compounds to undergo diverse reactions, forming new bonds and structures, underscores their significant chemical properties (Sun et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity The compound 3-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a class of chemicals that has been extensively studied for its reactivity and applications in chemical synthesis. Such compounds are crucial in the development of novel synthetic routes and methodologies. For example, Sun et al. (2015) demonstrated a metal-free iodine-catalyzed synthesis approach for fully substituted pyrazoles and their sulphenylation, highlighting the efficiency of bond-forming in organic synthesis through multiple bond cleavage including sulfur-oxygen, sulfur-nitrogen, and carbon-oxygen bonds (Sun et al., 2015). This reflects the compound's utility in facilitating complex reactions necessary for creating structurally diverse molecules.
Biological Activity Research on derivatives of pyrazine and pyrazole, similar to 3-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, has shown significant biological activities. Mohamed et al. (2021) explored the synthesis and biological activity of enaminonitrile pyrazole derivatives, uncovering their potential as highly active antibacterial agents. This illustrates the compound's role in the development of new therapeutic agents with antimicrobial properties (Mohamed et al., 2021).
Antimicrobial and Anticancer Applications Further expanding on its biological applications, El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole with demonstrated antimicrobial activity. This work indicates the potential of such compounds in addressing various microbial infections (El‐Emary et al., 2002). Additionally, Elewa et al. (2021) conducted synthesis and characterization of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, evaluating their antibacterial and anticancer activities. This underscores the compound's versatility in contributing to the development of potential anticancer therapies (Elewa et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-11-15(12(2)21(3)20-11)26(23,24)22-8-4-5-13(10-22)25-16-14(9-17)18-6-7-19-16/h6-7,13H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMCCFXRORKRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)
![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)
